Fluorine Substitution: Structural and Electronic Differentiation
The target compound incorporates a fluorine atom at the 5-position of the benzene ring, which is absent in the closest non-fluorinated analog, 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride . The fluorine substitution increases molecular weight from 250.70 g/mol to 268.69 g/mol, a 7.2% mass increase, and introduces significant electronic and steric changes that can influence metabolic stability and target binding .
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 268.69 g/mol; Molecular Formula: C9H10ClFO4S |
| Comparator Or Baseline | 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride (CAS: 1365957-71-6): Molecular Weight: 250.70 g/mol; Molecular Formula: C9H11ClO4S |
| Quantified Difference | Mass difference: +17.99 g/mol; Elemental substitution: Hydrogen replaced by Fluorine |
| Conditions | In silico comparison based on reported molecular structures |
Why This Matters
The presence of fluorine is a well-established strategy in medicinal chemistry to block oxidative metabolism, potentially leading to improved pharmacokinetic properties of downstream drug candidates, which justifies its selection over a non-fluorinated analog for lead optimization.
